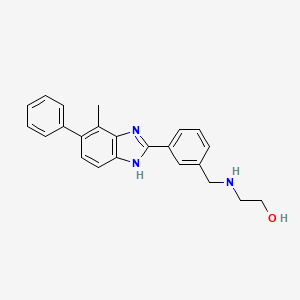
Vista-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vista-IN-2 is a compound known for its role as an inhibitor of the V-domain immunoglobulin suppressor of T-cell activation (VISTA). This compound promotes the degradation of VISTA in cells through autophagy, reversing VISTA-related immunosuppression and enhancing the antitumor responses of immune cells . This compound has shown promising results in stimulating antitumor immunity and suppressing tumor growth in preclinical models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vista-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis requires precise control of reaction parameters to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous quality control measures to verify the purity and potency of the final product. The compound is produced in specialized facilities equipped to handle complex chemical reactions and ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Vista-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Vista-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the VISTA pathway and its role in immune regulation.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, particularly in enhancing antitumor immunity.
Industry: Utilized in the development of new immunotherapeutic strategies and as a reference compound in drug discovery
Wirkmechanismus
Vista-IN-2 exerts its effects by inhibiting the V-domain immunoglobulin suppressor of T-cell activation (VISTA). This inhibition leads to the degradation of VISTA in cells through autophagy, reversing VISTA-mediated immunosuppression. The compound enhances the antitumor responses of immune cells by promoting the activation of T-cells and other immune effector cells . The molecular targets and pathways involved include the VISTA protein and the autophagy pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VSIG-8 Inhibitor L557-0155: A small molecule inhibitor targeting the interaction between VISTA and VSIG-8.
Uniqueness of Vista-IN-2
This compound is unique in its ability to promote the degradation of VISTA through autophagy, a mechanism not commonly observed in other VISTA inhibitors. This distinct mechanism of action allows this compound to effectively reverse VISTA-mediated immunosuppression and enhance antitumor immunity .
Eigenschaften
Molekularformel |
C23H23N3O |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[[3-(4-methyl-5-phenyl-1H-benzimidazol-2-yl)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C23H23N3O/c1-16-20(18-7-3-2-4-8-18)10-11-21-22(16)26-23(25-21)19-9-5-6-17(14-19)15-24-12-13-27/h2-11,14,24,27H,12-13,15H2,1H3,(H,25,26) |
InChI-Schlüssel |
NYQPBXJWCKKTJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=C(N2)C3=CC=CC(=C3)CNCCO)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


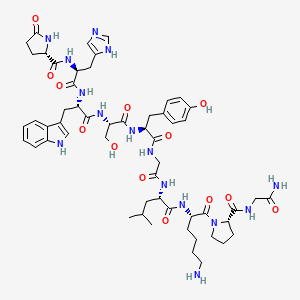
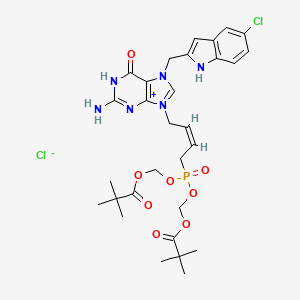
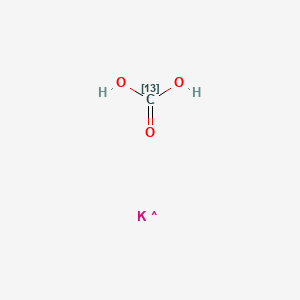


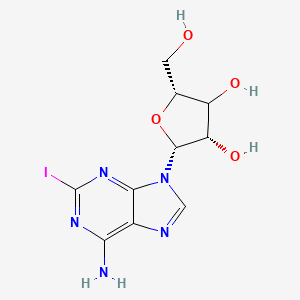
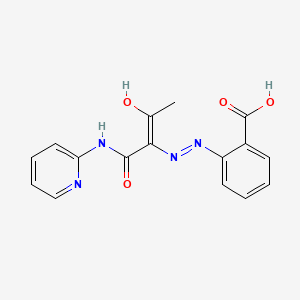
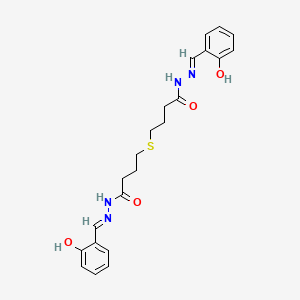
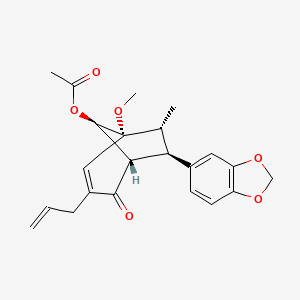
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
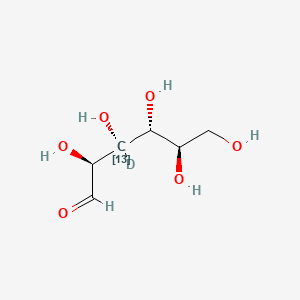
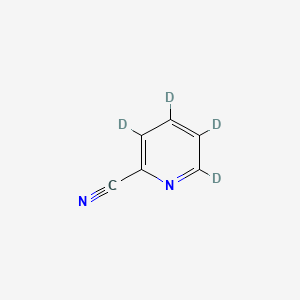
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
